Glycine, N-(2-mercaptoethyl)-

Catalog No.
S15822114
CAS No.
3724-83-2
M.F
C4H9NO2S
M. Wt
135.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycine, N-(2-mercaptoethyl)-

CAS Number

3724-83-2

Product Name

Glycine, N-(2-mercaptoethyl)-

IUPAC Name

2-(2-sulfanylethylamino)acetic acid

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

InChI

InChI=1S/C4H9NO2S/c6-4(7)3-5-1-2-8/h5,8H,1-3H2,(H,6,7)

InChI Key

IAICFWDJMWEXAO-UHFFFAOYSA-N

Canonical SMILES

C(CS)NCC(=O)O

Glycine, N-(2-mercaptoethyl)- is a compound that combines the amino acid glycine with a thiol group, specifically 2-mercaptoethyl. Its molecular formula is C4H9NO2S\text{C}_4\text{H}_9\text{N}\text{O}_2\text{S} and it has a molecular weight of approximately 133.18 g/mol. The compound features an amino group (-NH₂), a carboxyl group (-COOH), and a thiol group (-SH), which contribute to its unique chemical properties and reactivity. This structure allows it to participate in various biochemical and

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: The compound can be reduced to yield thiol or amine derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino and thiol groups can engage in nucleophilic substitution reactions, typically facilitated by bases such as sodium hydroxide or catalysts like palladium on carbon .

Major Products Formed

  • Oxidation: Disulfides and sulfonic acids.
  • Reduction: Thiol or amine derivatives.
  • Substitution: Various substituted glycine derivatives depending on the reactants used.

Glycine, N-(2-mercaptoethyl)- exhibits significant biological activity due to its structural components. The thiol group allows it to participate in redox reactions, acting as a reducing agent that can scavenge reactive oxygen species. This property suggests potential antioxidant effects, which may protect cells from oxidative damage.

Additionally, the compound's interaction with proteins—specifically through the formation of disulfide bonds with cysteine residues—can alter protein structure and function, impacting various biochemical pathways . Research indicates that it may have roles in anti-inflammatory processes and could serve as a precursor for biologically active compounds .

Several methods are employed to synthesize Glycine, N-(2-mercaptoethyl)-:

  • Nucleophilic Substitution: A common method involves reacting glycine with 2-chloroethanethiol in the presence of a base like sodium hydroxide. This reaction substitutes the chlorine atom with the thiol group.
  • Condensation Reaction: Another approach uses 2-mercaptoethylamine and glycine, typically requiring a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two reactants.
  • Industrial Production: Large-scale synthesis often follows these methods while optimizing conditions such as temperature and pH to maximize yield and purity of the final product.

Glycine, N-(2-mercaptoethyl)- has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its role in biochemical pathways and potential therapeutic effects.
  • Medicine: Explored for anti-inflammatory and antioxidant properties.
  • Industry: Used in producing specialty chemicals and as an intermediate in various industrial processes .

Research on Glycine, N-(2-mercaptoethyl)- has highlighted its interactions with different molecular targets. Its ability to form disulfide bonds can significantly influence protein conformation and activity. Furthermore, studies suggest that its reducing properties may enhance cellular protection mechanisms against oxidative stress .

Similar compounds include:

  • Glycine, N-(2-mercaptoethyl)- methyl ester
  • Glycine, N-(2-mercaptoethyl)- hydrochloride
  • Glycine, N-(2-mercaptoethyl)- hydrazide

Uniqueness

Glycine, N-(2-mercaptoethyl)- is distinguished by its specific substitution pattern that imparts unique chemical properties compared to other glycine derivatives. The combination of amino and thiol groups allows for versatile chemical modifications and applications across multiple fields. Its reactivity profile is notably different from similar compounds due to the presence of the thiol group, which enhances its utility in redox chemistry and biological interactions .

XLogP3

-2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

135.03539970 g/mol

Monoisotopic Mass

135.03539970 g/mol

Heavy Atom Count

8

UNII

BNR01FQE2B

Dates

Last modified: 08-15-2024

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